Dihydro-4,4-dimethyl-2(3H)-furanone

Descripción general

Descripción

Dihydro-4, 4-dimethyl-2(3H)-furanone belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Dihydro-4, 4-dimethyl-2(3H)-furanone is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Dihydro-4, 4-dimethyl-2(3H)-furanone has been primarily detected in saliva.

Dihydro-4,4-dimethyl-2(3H)-furanone is a gamma-lactone.

Actividad Biológica

Dihydro-4,4-dimethyl-2(3H)-furanone, also referred to as 4,4-dimethyloxolan-2-one or pantolactone, is a cyclic ester belonging to the class of gamma-lactones. This compound has garnered attention due to its presence in human saliva and various biological activities. This article explores its biological properties, potential applications, and areas for future research.

Chemical Structure and Properties

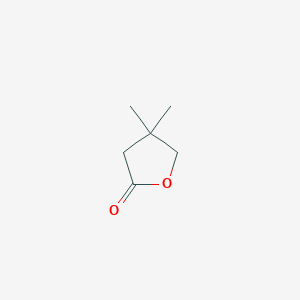

This compound is characterized by a five-membered ring structure containing one oxygen atom and two methyl groups attached to the fourth carbon atom. Its molecular formula is , and it exhibits weak basicity with a pKa indicating near-neutral behavior in solution. The compound can undergo hydrolysis, leading to various metabolites, although its specific biological function remains largely unexplored.

1. Skin Irritant Properties

Research indicates that this compound may possess skin irritant properties. This characteristic necessitates caution in its application in cosmetic formulations and highlights the need for further toxicological studies to evaluate its safety profile in dermal applications.

2. Presence in Biological Systems

This compound has been identified as a metabolite in human saliva, suggesting a potential role in oral physiology or metabolism. However, the exact mechanisms and implications of its presence remain poorly understood.

Table 1: Summary of Biological Activities

Case Study: Gamma-butyrolactones

Research on gamma-butyrolactones has demonstrated their involvement in various biological processes. For example, studies have shown that certain derivatives can modulate dopamine receptors, indicating their potential as therapeutic agents for neurological disorders . While this compound itself has not been extensively studied in this context, its structural similarities suggest a need for exploration.

Future Research Directions

The current understanding of this compound's biological activity is limited. Future research should focus on:

- Toxicological Assessments : Comprehensive studies to evaluate skin irritation and other potential adverse effects.

- Pharmacological Investigations : Exploring the compound's interactions with neurotransmitter systems to assess therapeutic potential.

- Metabolic Pathway Elucidation : Understanding how this compound is metabolized within the human body and its implications for health.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C6H10O2

- Molecular Weight : 114.14 g/mol

- Chemical Structure : Characterized by a five-membered ring containing one oxygen atom and two methyl groups attached to the fourth carbon atom.

Dihydro-4,4-dimethyl-2(3H)-furanone has been identified as a metabolite in human saliva, suggesting potential roles in oral physiology and metabolism. Its biological activities include:

- Skin Irritant Properties : Research indicates that this compound may cause skin irritation, highlighting the need for caution in cosmetic formulations and further toxicological studies .

- Potential Therapeutic Applications : Similar compounds in the gamma-butyrolactone family have shown promise in modulating neurotransmitter systems, suggesting that this compound could have unexplored pharmacological properties .

Applications in Food Science

This compound has potential uses in food science primarily due to its flavoring properties:

Flavor Enhancement

This compound can be utilized as a flavoring agent due to its pleasant aroma profile. It has been suggested that it may help mask undesirable flavors in food products such as soy protein isolate. A study demonstrated that incorporating this compound during soy protein preparation significantly reduced off-flavors associated with raw beans and oil oxidation .

Table 2: Applications of this compound in Food Science

| Application | Description |

|---|---|

| Flavoring Agent | Enhances flavor profiles in food products |

| Off-flavor Masking | Reduces undesirable flavors in soy protein isolate |

Pharmaceutical Applications

The structural characteristics of this compound suggest potential pharmaceutical applications:

- Neurological Research : Its structural similarity to other gamma-butyrolactones may indicate potential interactions with dopamine receptors or other neurotransmitter systems. Future studies could explore its efficacy as a therapeutic agent for neurological disorders .

- Metabolic Pathway Studies : Understanding how this compound is metabolized in the human body could provide insights into its health implications and therapeutic potential .

Table 3: Potential Pharmaceutical Applications

| Application | Description |

|---|---|

| Neurological Therapeutics | Potential interactions with neurotransmitter systems |

| Metabolic Studies | Investigates metabolic pathways and health implications |

Future Research Directions

The current understanding of this compound is limited, necessitating further research in several areas:

- Toxicological Assessments : Comprehensive studies are needed to evaluate skin irritation and other potential adverse effects associated with this compound.

- Pharmacological Investigations : Exploring interactions with neurotransmitter systems could unveil new therapeutic potentials.

- Metabolic Pathway Elucidation : Detailed studies on how this compound is metabolized within the human body will enhance our understanding of its biological significance.

Propiedades

IUPAC Name |

4,4-dimethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2)3-5(7)8-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAKUZBAAQDJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160731 | |

| Record name | 2(3H)-Furanone, dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13861-97-7 | |

| Record name | β,β-Dimethyl-γ-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13861-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, dihydro-4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013861977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the chirality of 4,4-dimethyloxolan-2-one in drug development?

A1: 4,4-Dimethyloxolan-2-one, also known as pantolactone, exists as two enantiomers due to its chiral center. Research has shown that these enantiomers can exhibit distinct pharmacological profiles. For instance, in the development of positive allosteric modulators (PAMs) for the dopamine D1 receptor (D1R), the enantiomers of a compound derived from pantolactone displayed significant differences in their binding affinity and the magnitude of positive allosteric cooperativity with dopamine. [] This highlights the importance of chirality in drug development, as different enantiomers can have varying potencies and efficacies.

Q2: Besides its pharmaceutical applications, are there other areas where 4,4-dimethyloxolan-2-one plays a significant role?

A2: Yes, 4,4-dimethyloxolan-2-one, particularly its derivative (3R)-hydroxy-4,4-dimethyloxolan-2-one also known as pantolactone, has been identified as a key aroma compound in Kyoho wines. [] This compound contributes to the characteristic caramel-like flavor profile of these wines. This highlights the diverse applications of 4,4-dimethyloxolan-2-one and its derivatives beyond pharmaceuticals.

Q3: Can you describe a synthetic route for a compound derived from 4,4-dimethyloxolan-2-one?

A3: One example is the synthesis of 5-(2′,2′-dichloroethenyl) dihydro-4,4-dimethyl-2 (3H)-furanone, a crucial intermediate in producing cis/trans-(±)-1. This synthesis utilizes isophorone as a starting material and proceeds through a series of reactions to yield the desired compound. This synthetic route demonstrates an efficient and cost-effective method for obtaining a valuable 4,4-dimethyloxolan-2-one derivative. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.